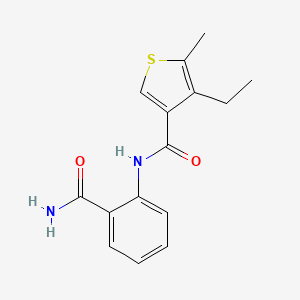
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a carbamoylphenyl group, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the carbamoylphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents, catalysts, and solvents is optimized to reduce costs and environmental impact while maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism by which N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s thiophene ring and carbamoylphenyl group play crucial roles in its binding affinity and specificity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-carbamoylphenyl)-4-methyl-3-thiophenecarboxamide: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
N-(2-carbamoylphenyl)-5-methyl-3-thiophenecarboxamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the ethyl and methyl groups on the thiophene ring, along with the carbamoylphenyl group, provides a unique combination of properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C15H16N2O2S |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-10-9(2)20-8-12(10)15(19)17-13-7-5-4-6-11(13)14(16)18/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
InChI-Schlüssel |
LGZNBPWXFGDHNY-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Kanonische SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Löslichkeit |
3.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















